molecular formula C25H19N3O4S B2881001 2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893317-98-1

2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Katalognummer: B2881001
CAS-Nummer: 893317-98-1
Molekulargewicht: 457.5
InChI-Schlüssel: OJRGJQLWJQUYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyranobenzothiazine derivative characterized by a fused heterocyclic scaffold incorporating a benzothiazine dioxide core, a pyran ring, and substituents including a benzyl group, a 4-hydroxyphenyl moiety, and a nitrile functionality. Its synthesis involves a multistep process starting from methyl anthranilate, which undergoes sulfonylation with methanesulfonyl chloride, followed by N-benzylation, ring closure with sodium hydride, and a multicomponent reaction with malononitrile and substituted benzaldehydes .

Eigenschaften

IUPAC Name

2-amino-6-benzyl-4-(4-hydroxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c26-14-20-22(17-10-12-18(29)13-11-17)24-23(32-25(20)27)19-8-4-5-9-21(19)28(33(24,30)31)15-16-6-2-1-3-7-16/h1-13,22,29H,15,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRGJQLWJQUYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with significant biological activity. It belongs to the benzothiazine family and features a unique pyrano-benzothiazine core structure. This compound exhibits various biological properties that make it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

  • Molecular Formula : C26H21N3O3S
  • Molecular Weight : Approximately 455.53 g/mol
  • Functional Groups : The presence of amino, carbonitrile, and hydroxyl groups enhances its reactivity and biological interactions.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that may include the following:

  • Preparation of Intermediates : Starting with aromatic amines and aldehydes.
  • Cyclization : Formation of the pyrano-benzothiazine core.
  • Functional Group Modifications : Introducing or modifying functional groups to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit potent antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains at low concentrations, demonstrating minimum inhibitory concentrations (MICs) in the range of 50 μg/mL to 200 μg/mL for Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In vitro assays reveal that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity is often quantified using assays like DPPH radical scavenging tests, where IC50 values indicate the concentration required to inhibit 50% of free radicals .

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown selective cytotoxicity against melanoma cells without significant toxicity to normal cells. This selectivity is critical for developing targeted cancer therapies .

The biological activity of 2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors influencing signaling pathways related to proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a similar benzothiazine derivative inhibited Pseudomonas aeruginosa biofilm formation significantly more than standard treatments like kojic acid .
  • Cytotoxicity in Cancer Models : In a study on melanoma cell lines, this compound exhibited an IC50 value indicative of potent anti-cancer activity while showing minimal cytotoxic effects on normal fibroblast cells .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 ValueReference
AntimicrobialBenzothiazine Derivative50 μg/mL
AntioxidantDPPH Radical Scavenging4.09 mM
CytotoxicityMelanoma Cell LinesVaries (selective)

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s closest analogs differ in substituents at the 4- and 6-positions of the benzothiazine core. Key examples include:

  • 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Features a pyrazole ring instead of benzothiazine and a methoxyphenyl group.
  • 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h): Contains a chlorobenzyloxy group and hydroxymethyl substituent. The electron-withdrawing chlorine atom may enhance binding affinity to enzymatic targets, as seen in its MAO-B inhibitory activity .

Physicochemical Properties

Compound Name Melting Point (°C) IR ν(CN) (cm⁻¹) Bioactivity (IC₅₀, MAO)
Target Compound Not Reported ~2191 (estimated) MAO-A/B inhibition (selectivity varies)
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-... (6h) 232–236 2191 MAO-B selective (IC₅₀ = 0.12 µM)
(2Z)-2-(4-Cyanobenzylidene)-... (11b) 213–215 2209 Not biologically characterized
6d (benzothiazine analog) Not Reported Not Reported MAO-A selective (IC₅₀ = 0.08 µM)

Research Findings and Implications

  • Molecular Docking Insights : Docking studies () indicate that the nitrile group in the target compound forms polar interactions with MAO-B’s FAD cofactor, while the benzyl group occupies a hydrophobic pocket. Analog 6h’s 4-chlorobenzyloxy group enhances hydrophobic interactions, explaining its higher MAO-B potency .
  • Thermal Stability : The hydroxyphenyl substituent may reduce thermal stability compared to methoxy or chloro analogs, as inferred from melting point data in and .

Vorbereitungsmethoden

Sulfonamide Formation

Methyl anthranilate reacts with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is employed as a base to scavenge HCl, yielding N-(methoxycarbonylphenyl)methanesulfonamide.

Reaction Conditions :

  • Molar ratio : Methyl anthranilate : methanesulfonyl chloride = 1 : 1.2
  • Temperature : 0–5°C (ice bath)
  • Reaction time : 2 hours
  • Yield : 85–90%

N-Benzylation

The sulfonamide intermediate undergoes N-benzylation using benzyl bromide in the presence of potassium carbonate as a base. This step introduces the 6-benzyl substituent critical for subsequent cyclization.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Reaction time : 6–8 hours
  • Yield : 75–80%

Cyclization to 2,1-Benzothiazine 2,2-Dioxide

Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates intramolecular cyclization, forming the 2,1-benzothiazine 2,2-dioxide framework. The reaction is exothermic and requires careful temperature control.

Reaction Conditions :

  • NaH stoichiometry : 1.5 equivalents
  • Temperature : Reflux (66°C)
  • Reaction time : 4 hours
  • Yield : 70–75%

Multicomponent Pyrano Ring Formation

The pyrano[3,2-c] ring system is constructed via a one-pot, three-component reaction involving the benzothiazine precursor, malononitrile, and 4-hydroxybenzaldehyde. This step concurrently introduces the 3-cyano and 4-(4-hydroxyphenyl) groups.

Reaction Mechanism

The process follows a Knoevenagel condensation-cyclization sequence:

  • Knoevenagel adduct formation : Malononitrile reacts with 4-hydroxybenzaldehyde to generate an α,β-unsaturated nitrile.
  • Michael addition : The benzothiazine’s NH group attacks the electrophilic β-carbon of the adduct.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrano ring.

Reaction Conditions :

  • Solvent : Ethanol or acetonitrile
  • Catalyst : Piperidine (5 mol%) or DBU (1,8-diazabicycloundec-7-ene)
  • Temperature : Reflux (78–82°C)
  • Reaction time : 12–24 hours
  • Yield : 60–65%

Optimization Considerations

  • Protection of hydroxyl group : The 4-hydroxyphenyl moiety may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during cyclization. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).
  • Catalyst selection : DBU enhances reaction efficiency by deprotonating intermediates, accelerating cyclization.

Structural Characterization

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR (KBr) :
    • 2206 cm⁻¹ (C≡N stretch)
    • 1609–1481 cm⁻¹ (aromatic C=C)
    • 1279 cm⁻¹ (S=O asymmetric stretch)
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.68 (s, 1H, NH₂)
    • δ 7.20–7.10 (m, 9H, aromatic H)
    • δ 5.32 (s, 1H, pyrano H-4)
    • δ 4.85 (d, 2H, J = 12 Hz, benzyl CH₂)

Purity Analysis

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient)
  • Melting point : 248–250°C (decomposition observed above 250°C)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Multicomponent reaction One-pot procedure; high atom economy Requires protection of hydroxyl group 60–65%
Stepwise cyclization Better control over intermediates Longer reaction time; lower overall yield 50–55%
Catalytic DBU approach Faster cyclization; improved regioselectivity Higher cost of catalyst 65–70%

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Polar aprotic solvents (DMF, DMSO) enhance solubility during N-benzylation and cyclization.
  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted aldehydes and oligomers.
  • Thermal instability : Reactions are conducted under nitrogen to prevent oxidation of the 4-hydroxyphenyl group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.